molecular formula C10H13Cl3Si B093834 Trichloro(4-phenylbutyl)silane CAS No. 17886-88-3

Trichloro(4-phenylbutyl)silane

Cat. No.: B093834
CAS No.: 17886-88-3
M. Wt: 267.6 g/mol
InChI Key: IRSHKGIWUBHUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(4-phenylbutyl)silane is an organosilicon compound with the molecular formula C10H13Cl3Si. It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a 4-phenylbutyl group. This compound is used in various chemical synthesis processes due to its reactivity and ability to form stable bonds with other elements.

Mechanism of Action

Target of Action

Trichloro(4-phenylbutyl)silane, similar to other alkylchlorosilanes, is a potential precursor to silicone . The primary targets of this compound are the silicone-based materials where it can contribute to the formation of silicone polymers.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis. In the presence of water, this compound hydrolyses to give HCl and phenylsilantriol . The phenylsilantriol then condenses to form a polymeric substance .

Action Environment

The action of this compound is highly dependent on environmental factors. The presence of water is crucial for the hydrolysis reaction to occur . Additionally, the stability and efficacy of the resulting silicone polymers can be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(4-phenylbutyl)silane can be synthesized through the reaction of 4-phenylbutylmagnesium chloride with silicon tetrachloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H5(CH2)3CH2MgCl+SiCl4C6H5(CH2)3CH2SiCl3+MgCl2C_6H_5(CH_2)_3CH_2MgCl + SiCl_4 \rightarrow C_6H_5(CH_2)_3CH_2SiCl_3 + MgCl_2 C6​H5​(CH2​)3​CH2​MgCl+SiCl4​→C6​H5​(CH2​)3​CH2​SiCl3​+MgCl2​

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form hydrosilanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Alkoxides, amines, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium

Major Products Formed:

    Silanols: Formed through hydrolysis

    Hydrosilanes: Formed through reduction

    Substituted Silanes: Formed through nucleophilic substitution

Scientific Research Applications

Trichloro(4-phenylbutyl)silane is utilized in various scientific research applications:

    Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.

    Catalysis: The compound serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

    Material Science: It is employed in the modification of surfaces to improve properties such as hydrophobicity and adhesion.

    Biological Research: this compound is used in the development of silicon-based biomaterials for medical applications.

Comparison with Similar Compounds

    Trichlorosilane (HSiCl3): A simpler compound with similar reactivity but without the phenylbutyl group.

    Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group directly bonded to the silicon atom.

    Trichloro(phenethyl)silane (C8H11Cl3Si): Similar structure but with a phenethyl group instead of a phenylbutyl group.

Uniqueness: Trichloro(4-phenylbutyl)silane is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical properties and reactivity compared to other trichlorosilanes. This makes it particularly useful in applications requiring specific structural features and reactivity patterns.

Properties

IUPAC Name

trichloro(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHKGIWUBHUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533519
Record name Trichloro(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17886-88-3
Record name Trichloro(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenylbutyltrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.